

3,4-Dichloroisothiazole-5-carboxylic acid reactivity and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dichloroisothiazole-5-carboxylic acid

Cat. No.: B091651

[Get Quote](#)

Abstract

3,4-Dichloroisothiazole-5-carboxylic acid is a pivotal heterocyclic building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its unique structural features, including a reactive carboxylic acid moiety and a halogenated isothiazole ring, impart a distinct profile of reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of **3,4-Dichloroisothiazole-5-carboxylic acid**, focusing on its reactivity with common reagents and its stability under various environmental conditions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel compounds derived from this versatile scaffold.

Chemical and Physical Properties

3,4-Dichloroisothiazole-5-carboxylic acid is a pale yellow solid at room temperature.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **3,4-Dichloroisothiazole-5-carboxylic acid**

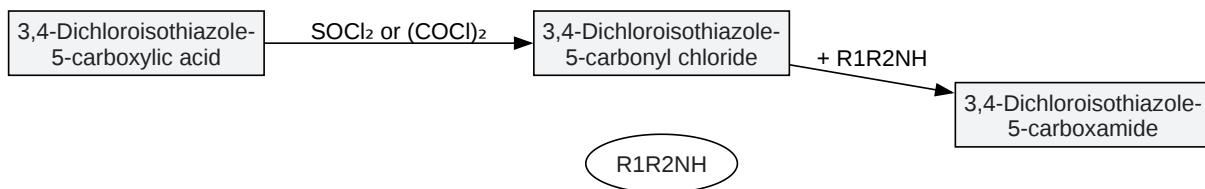
Property	Value
CAS Number	18480-53-0
Molecular Formula	C ₄ HCl ₂ NO ₂ S
Molecular Weight	198.03 g/mol
Appearance	Pale yellow solid
Melting Point	175-177 °C
Boiling Point	205.9 °C at 760 mmHg
Flash Point	78.4 °C
Density	1.824 g/cm ³
SMILES	C(O)(=O)C1=C(Cl)C(Cl)=NS1
InChI	InChI=1S/C4HCl ₂ NO ₂ S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9)
InChI Key	HQZKNCJWLIWCSV-UHFFFAOYSA-N
Storage Conditions	Inert atmosphere, 2-8°C

Data sourced from various chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reactivity Profile

The reactivity of **3,4-Dichloroisothiazole-5-carboxylic acid** is primarily dictated by two functional groups: the carboxylic acid at the 5-position and the dichlorinated isothiazole ring.

Reactions at the Carboxylic Acid Group


The carboxylic acid group undergoes typical reactions, serving as a versatile handle for derivatization.

3,4-Dichloroisothiazole-5-carboxylic acid can be readily converted to its corresponding amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with an amine.[\[5\]](#)

- General Reaction Scheme:

- Activation: Reaction with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride to form the highly reactive 3,4-dichloroisothiazole-5-carbonyl chloride.
- Amination: Subsequent reaction of the acid chloride with a primary or secondary amine to yield the corresponding amide.

A study on the synthesis of a series of 3,4-dichloroisothiazole-5-carboxylic amides demonstrated the feasibility of this approach for creating a library of compounds with potential biological activity.[\[5\]](#)

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of 3,4-dichloroisothiazole-5-carboxamides.

While not explicitly detailed in the searched literature for this specific molecule, standard esterification procedures are expected to be applicable. Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, would be a typical method. Alternatively, conversion to the acid chloride followed by reaction with an alcohol would also yield the corresponding ester.

Reactivity of the Isothiazole Ring

The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group influences the reactivity of the isothiazole ring.

The chlorine atoms on the isothiazole ring are potential sites for nucleophilic aromatic substitution. However, such reactions on electron-deficient heterocyclic systems often require harsh conditions or specific activation. The isothiazole ring itself is susceptible to nucleophilic

attack, which can lead to ring-opening reactions, a common degradation pathway for isothiazolinones.^[5]

Due to the presence of deactivating chloro and carboxyl groups, electrophilic substitution on the isothiazole ring is expected to be difficult.

Stability Profile

The stability of **3,4-Dichloroisothiazole-5-carboxylic acid** is a critical consideration for its storage, handling, and application. The primary degradation pathways for related isothiazole compounds are hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Stability

A study on the hydrolysis of a novel plant activator, LY5-24-2, which is a derivative of 3,4-dichloroisothiazole, provides significant insight into the hydrolytic stability of the **3,4-dichloroisothiazole-5-carboxylic acid** moiety. In this study, **3,4-Dichloroisothiazole-5-carboxylic acid** was identified as a primary hydrolysis product.^{[6][7]}

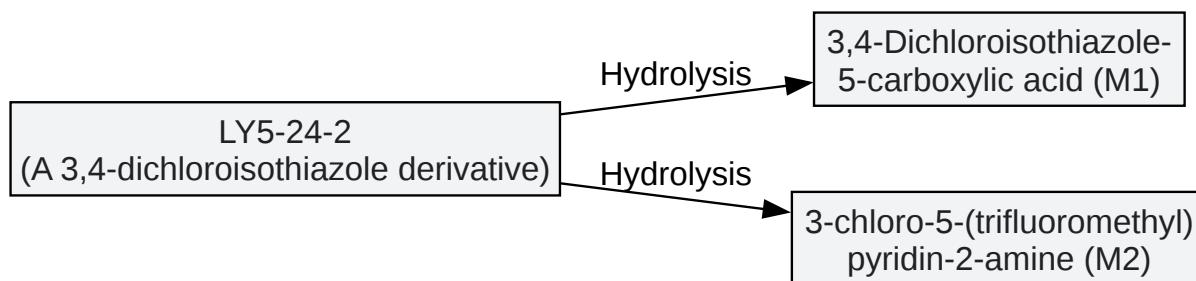

The hydrolysis of LY5-24-2 was found to follow first-order kinetics.^{[6][7]} The degradation of the parent compound was influenced by pH and temperature, as summarized in Table 2. This suggests that the isothiazole ring in the resulting **3,4-Dichloroisothiazole-5-carboxylic acid** is relatively stable under these conditions, as it is the product of hydrolysis.

Table 2: Hydrolysis Half-lives of a 3,4-Dichloroisothiazole Derivative (LY5-24-2)

pH	Temperature (°C)	Half-life (days)
4	25	3.2
7	25	2.8
9	25	0.2
4	50	1.1
7	50	0.8
9	50	0.1

Data from the hydrolysis study of LY5-24-2, where **3,4-Dichloroisothiazole-5-carboxylic acid** is a degradation product.[6][7]

The increased rate of hydrolysis at higher pH suggests that the isothiazole ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring opening.[8]

[Click to download full resolution via product page](#)

Figure 2: Hydrolysis of a 3,4-dichloroisothiazole derivative leading to **3,4-Dichloroisothiazole-5-carboxylic acid**.

Photolytic Stability

Specific photostability data for **3,4-Dichloroisothiazole-5-carboxylic acid** were not found in the searched literature. However, studies on other isothiazolinone biocides indicate that they can undergo photodegradation. For instance, the photolysis of methylisothiazolinone (MIT) and benzisothiazolinone (BIT) has been investigated, and their quantum yields have been determined (Table 3).[9]

Table 3: Photodegradation Data for Related Isothiazolinones

Compound	pH	Quantum Yield (mmol·ein ⁻¹)
Methylisothiazolinone (MIT)	-	35.4
Benzisothiazolinone (BIT)	4-6	13.5
Benzisothiazolinone (BIT)	8	55.8

Data from a study on the photodegradation of MIT and BIT.[9]

The degradation pathway of a related thiazole-containing compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, was shown to proceed via a [4+2] Diels-Alder cycloaddition with singlet oxygen upon photo-irradiation, leading to an unstable endoperoxide that rearranges to the final degradation product.[10] A similar mechanism could be plausible for **3,4-Dichloroisothiazole-5-carboxylic acid**.

Thermal Stability

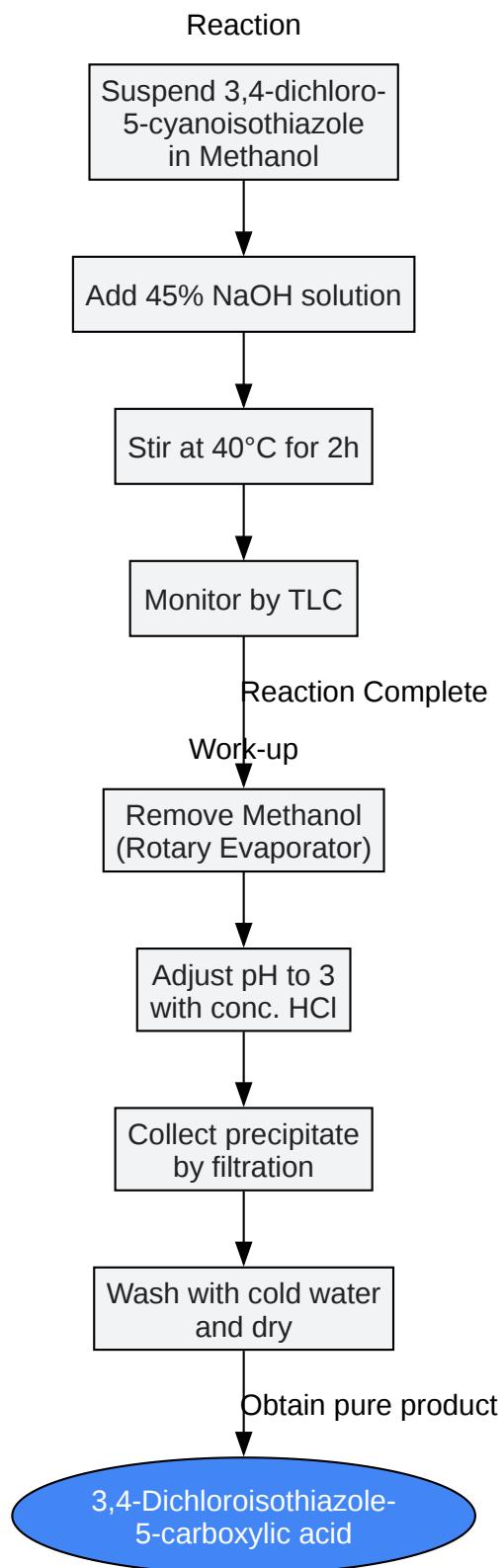
Quantitative thermal stability data, such as decomposition temperature under various atmospheric conditions (e.g., TGA/DSC analysis), for **3,4-Dichloroisothiazole-5-carboxylic acid** are not readily available in the public domain. However, isothiazolinones, in general, are known to have limited thermal stability.[5] Patents related to the stabilization of isothiazolone solutions often cite the need for stabilizers to prevent decomposition, which can be accelerated by heat.[6][7][11][12][13] The melting point of 175-177 °C suggests that the molecule is stable up to this temperature, but decomposition may occur at or above this point.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of **3,4-Dichloroisothiazole-5-carboxylic acid** and its derivatives. These are based on published methods and general laboratory practices.

Synthesis of 3,4-Dichloroisothiazole-5-carboxylic acid

This protocol is adapted from a known synthetic route.[12]


Materials:

- 3,4-dichloro-5-cyanoisothiazole
- Methanol
- 45% Sodium hydroxide solution
- Concentrated hydrochloric acid
- Cold deionized water

- Round-bottomed flasks
- Stirrer/hotplate
- Rotary evaporator
- Filtration apparatus
- TLC plates and chamber

Procedure:

- In a 500 mL round-bottomed flask, suspend 14.1 g of crude 3,4-dichloro-5-cyanoisothiazole in 100 mL of methanol.
- Add 30 g of 45% sodium hydroxide solution to the suspension.
- Stir the reaction mixture at 40°C for 2 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
- After completion, remove the methanol by concentration under reduced pressure using a rotary evaporator.
- Cool the remaining aqueous solution in an ice bath and adjust the pH to 3 with concentrated hydrochloric acid.
- Collect the resulting white precipitate by filtration.
- Wash the solid with cold deionized water.
- Dry the product under vacuum to afford **3,4-dichloroisothiazole-5-carboxylic acid**.

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the synthesis of **3,4-Dichloroisothiazole-5-carboxylic acid**.

Stability Indicating Analytical Method (Representative)

A stability-indicating HPLC method is crucial for assessing the degradation of **3,4-Dichloroisothiazole-5-carboxylic acid**. The following is a representative protocol.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Mass Spectrometer (LC-MS).
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

Mobile Phase:

- A gradient of acetonitrile and water (with 0.1% formic acid) is typically used for the separation of polar and non-polar degradation products.

Procedure:

- Standard Preparation: Prepare a stock solution of **3,4-Dichloroisothiazole-5-carboxylic acid** in a suitable solvent (e.g., acetonitrile) and create a series of dilutions for calibration.
- Sample Preparation:
 - For Hydrolysis Study: Dissolve the compound in buffer solutions of different pH (e.g., 4, 7, 9) and incubate at various temperatures. At specified time points, take an aliquot and quench the reaction if necessary (e.g., by neutralization or dilution).
 - For Photolysis Study: Expose a solution of the compound to a UV lamp. Take samples at different time intervals.
 - For Thermal Stability Study: Store the solid compound or its solution at elevated temperatures. Dissolve/dilute samples at specified times for analysis.
- HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.

- Data Analysis: Quantify the remaining parent compound and identify and quantify any degradation products by comparing retention times and mass spectra with standards, if available.

Conclusion

3,4-Dichloroisothiazole-5-carboxylic acid is a reactive molecule with a stability profile that is influenced by environmental factors such as pH, temperature, and light. The carboxylic acid group provides a reliable handle for synthetic modifications, primarily through conversion to amides and esters. The isothiazole ring, while relatively stable, is susceptible to nucleophilic attack, particularly under basic conditions, which can lead to hydrolytic degradation. While specific quantitative data on the thermal and photolytic stability of this compound are limited, studies on related isothiazolinones suggest that these are also important degradation pathways to consider. The information and protocols provided in this guide are intended to aid researchers in the effective use and handling of this important chemical intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thieme-connect.com [thieme-connect.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. 3,4-dichloroisothiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5534487A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
- 7. US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA2151311A1 - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
- 12. EP0315464B1 - Stabilized isothiazolone compositions - Google Patents [patents.google.com]
- 13. KR100975372B1 - Isothiazolone composition and method for stabilizing isothiazolone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3,4-Dichloroisothiazole-5-carboxylic acid reactivity and stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091651#3-4-dichloroisothiazole-5-carboxylic-acid-reactivity-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com